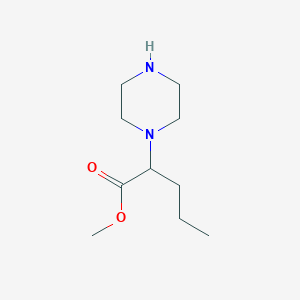

Methyl 2-(piperazin-1-yl)pentanoate

描述

Structure

3D Structure

属性

分子式 |

C10H20N2O2 |

|---|---|

分子量 |

200.28 g/mol |

IUPAC 名称 |

methyl 2-piperazin-1-ylpentanoate |

InChI |

InChI=1S/C10H20N2O2/c1-3-4-9(10(13)14-2)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3 |

InChI 键 |

UZZYQLDFRSLADJ-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C(=O)OC)N1CCNCC1 |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 2 Piperazin 1 Yl Pentanoate

Classical Approaches to Piperazine (B1678402) Ring Functionalization

Traditional methods for synthesizing piperazine derivatives like methyl 2-(piperazin-1-yl)pentanoate often rely on well-established reactions that functionalize the piperazine ring and the pentanoate moiety.

Alkylation Strategies at Piperazine Nitrogen Atoms

A common and direct approach to forming the core structure of this compound is through the N-alkylation of piperazine. This typically involves reacting piperazine with a suitable pentanoate derivative carrying a leaving group at the C2 position. For instance, the reaction of piperazine with methyl 2-bromopentanoate would yield the desired product.

To control the selectivity and avoid double alkylation, one of the nitrogen atoms of the piperazine ring is often protected with a group like tert-butoxycarbonyl (Boc). researchgate.net This protecting group can be removed in a subsequent step after the initial alkylation. researchgate.net The use of a base, such as potassium carbonate or diisopropylethylamine (DIEA), is common to facilitate the nucleophilic substitution. researchgate.netnih.gov

A similar strategy has been employed in the synthesis of related compounds, such as 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, where 4-(4-chlorophenyl)piperazine was alkylated with ethyl 2-bromo-2-methylpropanoate (B8525525). mdpi.comallfordrugs.com

Esterification and Transesterification Reactions at the Pentanoate Moiety

The ester functional group in this compound can be introduced via esterification or transesterification reactions.

Fischer Esterification is a classic method where a carboxylic acid (2-(piperazin-1-yl)pentanoic acid) is reacted with an alcohol (methanol) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the formation of the ester. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Transesterification offers an alternative route where an existing ester is converted into another. For example, ethyl 2-(piperazin-1-yl)pentanoate could be converted to the methyl ester by reaction with methanol (B129727) in the presence of an acid or base catalyst. masterorganicchemistry.com Basic conditions, using an alkoxide like sodium methoxide (B1231860), proceed through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

The kinetics of the esterification of pentanoic acid with methanol have been studied using cation exchange resins as non-corrosive, solid catalysts. core.ac.uk These studies highlight that increasing the molar ratio of methanol to pentanoic acid enhances the forward reaction rate, driving the equilibrium towards the formation of methyl pentanoate. core.ac.uk

Reductive Amination Pathways for Amine Introduction

Reductive amination provides a versatile method for forming the C-N bond between the piperazine ring and the pentanoate backbone. This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

In the context of synthesizing this compound, one could envision a reaction between methyl 2-oxopentanoate (B1239548) and piperazine, followed by reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.netnih.gov The latter is often preferred due to its milder nature and selectivity. nih.gov

This approach is widely used in the synthesis of various piperidine (B6355638) and piperazine derivatives. nih.govmdpi.com For instance, the synthesis of 3-substituted piperazine-2-acetic acid esters has been achieved through the reductive amination of a β-keto ester with ammonium (B1175870) acetate. nih.gov

Novel Synthetic Routes and Advanced Methodologies

In recent years, more sophisticated synthetic methods have been developed to improve the efficiency and selectivity of piperazine derivative synthesis.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal catalysis has become a powerful tool for the formation of carbon-nitrogen bonds. benthamdirect.commdpi.com Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of N-aryl and N-alkyl piperazines. acs.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction that could be adapted for the synthesis of this compound. This would involve the reaction of piperazine with a suitable pentanoate derivative bearing a halide or triflate leaving group, in the presence of a palladium catalyst and a phosphine (B1218219) ligand. nih.gov

Nickel-catalyzed cross-coupling reactions also offer a viable alternative for the selective N-arylation and N-alkylation of piperazines. researchgate.net These methods can be advantageous due to the lower cost and higher abundance of nickel compared to palladium.

Organocatalytic Approaches for Asymmetric Synthesis

For the synthesis of enantiomerically pure this compound, organocatalytic asymmetric methods present a cutting-edge approach. rsc.orgopenalex.org These methods utilize small organic molecules as catalysts to induce stereoselectivity.

One potential strategy involves the asymmetric lithiation of a protected piperazine, followed by trapping with an electrophile. york.ac.uk This has been successfully applied to the synthesis of enantiopure α-substituted piperazines. york.ac.uk

Another approach could involve an organocatalytic Michael addition of piperazine to an α,β-unsaturated pentenoate ester, followed by further transformations to install the desired functionality at the 2-position. The development of enantioselective syntheses of carbon-substituted piperazines is an active area of research, driven by the importance of these scaffolds in medicinal chemistry. rsc.orgnih.gov

Microwave-Assisted and Flow Chemistry Applications in Synthesis

The synthesis of piperazine derivatives, including this compound, has benefited significantly from the application of enabling technologies such as microwave irradiation and continuous flow chemistry. These methods offer substantial advantages over traditional batch processing, primarily in terms of reaction speed, process control, and safety. newdrugapprovals.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. For the synthesis of this compound, which typically proceeds via a nucleophilic substitution between piperazine and a methyl 2-halopentanoate, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. nih.govmdpi.com This rapid heating can also increase product yields by minimizing the formation of degradation byproducts that may occur during prolonged heating under conventional methods. ajrconline.org For instance, studies on the synthesis of other 2-(piperazin-1-yl) derivatives have demonstrated a significant rate enhancement and improved yields when switching from conventional reflux to microwave irradiation. nih.govmdpi.com

Flow Chemistry Applications: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology is particularly advantageous for the synthesis of piperazine compounds. acs.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, providing precise control over reaction parameters like temperature and residence time. acs.org This level of control is crucial for managing exothermic N-alkylation reactions and for improving the selectivity between mono- and di-alkylation of the piperazine ring. Furthermore, photoredox catalysis, which can be used for C-H functionalization of piperazines, has been successfully adapted to continuous flow conditions, offering a safer and more efficient alternative to batch processes. mdpi.com

The table below illustrates a comparative analysis of conventional, microwave, and flow synthesis methods based on typical findings for analogous N-alkylation reactions of piperazines.

| Parameter | Conventional Heating (Batch) | Microwave-Assisted (Batch) | Continuous Flow |

|---|---|---|---|

| Reaction Time | 12-24 hours | 5-15 minutes mdpi.com | 2-10 minutes (residence time) mdpi.com |

| Typical Yield | Moderate | Good to Excellent mdpi.com | Excellent, highly reproducible |

| Process Control | Limited (temperature gradients) | Moderate (potential for hotspots) | Excellent (precise temperature/mixing) acs.org |

| Scalability | Challenging for exothermic reactions | Limited by reactor size | Straightforward (numbering-up) newdrugapprovals.org |

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their absolute configuration. As this compound possesses a stereocenter at the second carbon of the pentanoate moiety, the development of stereoselective synthetic routes to obtain single enantiomers is of significant chemical interest. rsc.org Methodologies to achieve this include the use of chiral auxiliaries, enantioselective catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Asymmetric Induction

A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily incorporated into the reaction substrate to direct the stereochemical outcome of a subsequent bond-forming step. For the synthesis of enantiopure this compound, a chiral auxiliary could be appended to the piperazine ring. For example, a chiral amine like (R)-(-)-phenylglycinol can be used to construct a chiral piperazine precursor. rsc.org This chiral piperazine derivative would then be reacted with an achiral methyl 2-halopentanoate substrate. The steric hindrance imposed by the auxiliary would favor the nucleophilic attack from one face, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched product.

Enantioselective Catalysis in Key Synthetic Steps

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. scite.ai For the synthesis of α-amino esters, which are structurally related to the target compound, several catalytic methods have been developed. acs.orgnih.gov One potential strategy for this compound involves the catalytic asymmetric alkylation of a glycine (B1666218) imine ester equivalent with a pentyl halide, or the allylation of an α-chloro glycinate (B8599266) followed by reduction. nih.gov Alternatively, a chiral catalyst, such as a chiral squaramide or a metal complex with a chiral phosphine ligand, could be employed in the direct nucleophilic substitution reaction. nih.govresearchgate.net The catalyst would form a chiral complex with either the piperazine nucleophile or the pentanoate electrophile, lowering the energy of the transition state for the formation of one enantiomer over the other.

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible or is low-yielding, the resolution of a racemic mixture provides a reliable method for obtaining pure enantiomers. Since this compound is a basic compound due to its piperazine moiety, the most common resolution technique would be the formation of diastereomeric salts. The racemic mixture is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid. This reaction produces a mixture of two diastereomeric salts (e.g., R-base/R-acid and S-base/R-acid), which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the desired enantiomer of the base is liberated by treatment with an achiral base (e.g., sodium hydroxide) to neutralize the resolving agent.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency of the synthesis of this compound via the nucleophilic substitution of a methyl 2-halopentanoate with piperazine is highly dependent on the chosen reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.net A common challenge in this reaction is preventing the dialkylation of piperazine, where two molecules of the pentanoate ester react with both nitrogen atoms of a single piperazine molecule. Using a large excess of piperazine can favor the desired mono-alkylation product.

Solvent Effects and Temperature Control in Reaction Efficiency

The choice of solvent plays a critical role in nucleophilic substitution reactions. libretexts.org The rate of an SN2 reaction, the likely mechanism for this synthesis, is significantly influenced by the solvent's ability to solvate the reactants, particularly the nucleophile.

Solvent Effects: Solvents are generally classified as polar protic (e.g., water, ethanol), which can form hydrogen bonds, and polar aprotic (e.g., DMSO, DMF, acetonitrile), which cannot. libretexts.org For the reaction between piperazine and methyl 2-halopentanoate, polar aprotic solvents are generally preferred. vedantu.com This is because polar protic solvents can form a strong solvation shell around the piperazine nucleophile through hydrogen bonding, which stabilizes it and increases the activation energy required for it to attack the electrophile, thereby slowing the reaction. youtube.com In contrast, polar aprotic solvents can dissolve the reactants but solvate the nucleophile less effectively, leaving it more "naked" and reactive. This leads to a significant rate enhancement.

Temperature Control: Reaction temperature is another crucial variable. Increasing the temperature generally increases the reaction rate. However, for the synthesis of this compound, excessive heat can lead to undesirable side reactions. These may include the elimination of the halide to form an alkene (methyl pent-2-enoate) or the promotion of the aforementioned dialkylation. Therefore, the temperature must be carefully controlled to be high enough for the reaction to proceed at a reasonable rate but low enough to maintain high selectivity for the desired mono-alkylation product.

The following interactive table demonstrates how reaction yield might be optimized by varying solvent and temperature, based on established principles for SN2 reactions.

| Entry | Solvent | Temperature (°C) | Yield of Mono-alkylation Product (%) | Notes |

|---|---|---|---|---|

| 1 | Ethanol (B145695) (Protic) | 80 | 35 | Slow reaction due to nucleophile solvation. youtube.com |

| 2 | Acetonitrile (Aprotic) | 80 | 75 | Faster reaction in aprotic solvent. vedantu.com |

| 3 | DMF (Aprotic) | 80 | 88 | Highly polar aprotic solvent enhances rate. |

| 4 | DMF (Aprotic) | 120 | 70 | Increased side products (elimination/dialkylation). |

| 5 | DMF (Aprotic) | 60 | 82 | Good yield with improved selectivity. |

Catalyst Selection and Loading Optimization

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between piperazine and a methyl 2-halopentanoate, most commonly methyl 2-bromopentanoate. The selection of an appropriate catalyst and the optimization of its loading are critical to maximize yield, minimize side products (such as the disubstituted piperazine), and ensure a cost-effective and environmentally benign process.

A variety of catalysts can be employed for the N-alkylation of piperazines. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysis:

While traditional methods may proceed without a catalyst, simply using a base to scavenge the hydrobromic acid formed, the use of transition metal catalysts can significantly enhance reaction rates and selectivity. Palladium-based catalysts, in particular, have shown efficacy in C-N bond formation reactions. For the synthesis of piperazine derivatives, palladium complexes with specific phosphine ligands are often employed. However, for the direct alkylation with alkyl halides, base-catalyzed hydroamination reactions are also a viable route. nih.gov

Heterogeneous Catalysis:

For large-scale synthesis, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture, potential for recycling, and improved process economics. Metal ions supported on polymeric resins have been successfully used for the synthesis of monosubstituted piperazines. nih.gov These catalysts can facilitate the reaction and can be easily filtered off post-reaction. nih.gov

A study on a simplified one-pot synthesis of monosubstituted piperazines utilized a protonated piperazine to prevent the formation of the disubstituted byproduct. nih.gov This method, combined with a resin-supported metal catalyst, offers a promising route. The choice of the metal ion and the nature of the resin support are crucial for catalytic activity.

Catalyst Loading Optimization:

The optimal catalyst loading is a balance between achieving a desirable reaction rate and minimizing the cost and potential product contamination associated with the catalyst. High catalyst loading can lead to faster reactions but increases costs and the burden of removal from the final product. Conversely, low loading may result in sluggish or incomplete reactions.

Systematic screening of different catalysts and their loadings is essential. For instance, in a related synthesis of N-alkylpiperazines from N-substituted diethanolamines, the catalytically active mass of the supported catalyst, containing elements like zirconium, copper, and nickel, was in the range of 10-45% of the total catalyst weight. The specific loading of each metal component was also optimized.

To determine the optimal loading for the synthesis of this compound, a design of experiments (DoE) approach could be implemented. This would involve systematically varying the catalyst concentration along with other parameters like temperature and reaction time to identify the conditions that provide the highest yield and purity.

| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Advantages | Disadvantages |

| Homogeneous | Palladium(II) Acetate with Xantphos ligand | 0.5 - 2 | High activity and selectivity | Difficult to separate from product, cost |

| Heterogeneous | Copper(II) ions on Amberlyst-15 resin | 1 - 5 (based on active sites) | Easy separation, recyclable | Potentially lower activity than homogeneous |

| Phase Transfer | Tetrabutylammonium bromide (TBAB) | 5 - 10 | Mild reaction conditions | Can be difficult to remove completely |

Table 1: Comparison of Catalyst Types for N-Alkylation of Piperazine

Process Intensification for Scalable Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the scalable synthesis of this compound, transitioning from traditional batch reactors to continuous flow systems offers significant advantages. pharmasalmanac.com

Continuous Flow Synthesis:

Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer compared to batch reactors. numberanalytics.com This enhanced control over reaction parameters can lead to higher yields, improved selectivity, and safer operation, especially for exothermic reactions. pharmasalmanac.com

A key advantage of flow chemistry is the ability to telescope reaction steps, minimizing the need for isolation and purification of intermediates. For the synthesis of this compound, a flow process could involve pumping a solution of piperazine and methyl 2-bromopentanoate through a heated reactor packed with a heterogeneous catalyst. google.com

Microwave-Assisted Flow Synthesis:

The integration of microwave irradiation with continuous flow systems can further accelerate reaction rates. nih.gov Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating. A study on the synthesis of monosubstituted piperazines demonstrated the successful use of a flow microwave reactor, suggesting its potential for the efficient production of this compound. nih.gov

Process Analytical Technology (PAT):

To ensure consistent product quality in a continuous process, the implementation of Process Analytical Technology (PAT) is crucial. In-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), can be used to monitor the reaction in real-time. This allows for immediate adjustments to process parameters to maintain optimal conditions and ensure the desired product specifications are met.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |

| Mass Transfer | Can be inefficient, leading to local concentration gradients | Highly efficient, rapid mixing |

| Safety | Larger volumes of hazardous materials | Smaller reaction volumes, inherently safer |

| Scalability | Often requires re-optimization | Linear scalability by operating for longer times |

| Process Control | Slower response to parameter changes | Precise and rapid control over parameters |

Table 2: Comparison of Batch vs. Continuous Flow Reactors for Synthesis

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include those for the methyl ester group, the methine proton at the chiral center, the aliphatic protons of the pentanoate chain, and the protons of the piperazine (B1678402) ring. The integration of these signals would confirm the number of protons in each environment, and the coupling constants (J-values) would reveal the connectivity between adjacent protons.

¹³C NMR: Would indicate the number of non-equivalent carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the piperazine ring, the carbons of the pentanoate chain, and the methyl ester carbon.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, confirming the connectivity of the protons within the pentanoate chain and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the pentanoate moiety and the piperazine ring, for instance, by showing a correlation from the protons on the carbon adjacent to the nitrogen to the carbons of the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, which can be used to determine the stereochemistry and preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

MS provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula of Methyl 2-(piperazin-1-yl)pentanoate as C₁₀H₂₀N₂O₂.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling

MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable structural information. Key expected fragmentation pathways for this compound would likely involve the cleavage of the piperazine ring, loss of the methoxy (B1213986) group from the ester, and fragmentation of the pentyl chain. This technique is also highly effective for identifying and characterizing any impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

C-O stretch: Absorption bands corresponding to the C-O single bonds of the ester.

N-H stretch: A band in the secondary amine region of the piperazine ring.

C-N stretch: Bands associated with the carbon-nitrogen bonds of the piperazine ring.

C-H stretch: Bands for the aliphatic C-H bonds of the pentanoate chain and piperazine ring.

Without access to experimental data, any further discussion would be purely speculative and would not meet the required standards of scientific accuracy. Should research on this compound be published, this article could be updated to reflect those findings.

The definitive three-dimensional structure and absolute stereochemistry of chiral molecules like this compound are determined using a combination of advanced analytical techniques. X-ray crystallography provides unparalleled detail about the molecular arrangement in the solid state, while chiroptical methods offer insights into the molecule's stereochemical properties in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the direct and unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation and its packing within the crystal lattice. For a chiral compound like this compound, successful X-ray analysis not only confirms its covalent framework but can also establish its absolute configuration when a heavy atom is present or through the use of anomalous dispersion effects.

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. The growth of such crystals for a moderately polar and flexible molecule like this compound can be achieved through several established methods. The choice of solvent and crystallization technique is critical and often determined empirically.

Commonly employed techniques include:

Slow Evaporation: This is the most straightforward method, where the compound is dissolved in a suitable solvent or solvent mixture until saturation or near-saturation. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. For this compound, solvents such as ethanol (B145695), isopropanol, or ethyl acetate, possibly with a small amount of a co-solvent like hexane (B92381) to fine-tune solubility, would be appropriate starting points.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble (the "inner solution") and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the inner solution gradually reduces the compound's solubility, leading to crystallization. A common setup would be dissolving the compound in methanol (B129727) and allowing diethyl ether vapor to diffuse into it.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly and controllably cooled, which decreases the solubility of the compound and induces crystallization. This method is particularly useful for compounds that exhibit a significant change in solubility with temperature.

The selection of the optimal method is often a process of trial and error, screening various solvents and conditions to obtain crystals of sufficient size and quality for diffraction experiments.

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined.

For this compound, the crystal structure analysis would reveal several key conformational features:

Piperazine Ring Conformation: The six-membered piperazine ring is expected to adopt a stable chair conformation. This is the lowest energy conformation for such rings, minimizing steric and torsional strain. The analysis would precisely determine the puckering parameters of the ring and the orientation of the substituents (the pentanoate group and the hydrogen on the other nitrogen) as either axial or equatorial.

Orientation of the Pentanoate Group: The crystal structure would define the torsion angles around the C-N bond connecting the chiral center to the piperazine ring and the C-C bonds of the pentanoate chain. This would reveal the spatial relationship between the piperazine ring and the ester functional group, which is crucial for understanding potential intermolecular interactions.

A hypothetical table of crystallographic data for this compound is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C10H20N2O2 |

| Formula Weight | 200.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.543 |

| b (Å) | 6.123 |

| c (Å) | 11.456 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 577.8 |

| Z (molecules/unit cell) | 2 |

| Density (calculated) | 1.15 g/cm³ |

| Absorption Coefficient (μ) | 0.08 mm⁻¹ |

| R-factor | 0.045 |

Chiroptical Spectroscopy for Absolute Configuration Assignment

While X-ray crystallography provides the absolute structure in the solid state, chiroptical spectroscopy techniques are invaluable for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. The experimental spectrum is typically compared with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer) to make an assignment.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum consists of positive or negative bands, known as Cotton effects, which correspond to electronic transitions.

For this compound, the chromophores responsible for the ECD signals would be the n → π* transition of the carbonyl group in the ester and electronic transitions associated with the nitrogen atoms of the piperazine ring. The sign and intensity of the observed Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore.

The standard approach involves:

Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule.

Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate the final theoretical spectrum for a given absolute configuration (e.g., S).

Comparison: The theoretical spectrum is then compared to the experimental ECD spectrum. A good match between the experimental spectrum and the calculated spectrum for the S-configuration would provide strong evidence that the sample has the S-absolute configuration.

Vibrational Circular Dichroism (VCD) is the infrared analog of ECD. It measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions (stretching, bending, etc.). VCD provides a much larger number of bands than ECD, offering a rich and detailed fingerprint of the molecule's stereochemistry.

The VCD spectrum of this compound would be particularly informative in the C-H, N-H, and C=O stretching regions. The process for absolute configuration assignment using VCD is analogous to that of ECD:

Conformational Analysis: As with ECD, a comprehensive search for all relevant conformers is the first step.

VCD Calculation: The VCD spectrum for each conformer is calculated using DFT.

Spectral Averaging: A Boltzmann-averaged theoretical VCD spectrum is generated.

Comparison with Experiment: The experimental VCD spectrum is compared with the calculated spectrum. The complex pattern of positive and negative bands in a VCD spectrum provides a robust basis for comparison. For instance, a positive/negative couplet observed in the experimental spectrum for the C=O stretching mode must be reproduced in the calculated spectrum for the correct enantiomer.

The combination of ECD and VCD provides a powerful and reliable non-empirical method for the assignment of the absolute configuration of this compound in solution.

Chemical Reactivity, Derivatization, and Functional Group Transformations

Chemical Reactions of the Ester Moiety

The ester functional group in Methyl 2-(piperazin-1-yl)pentanoate is a key site for chemical transformations, including hydrolysis, transamidation, transesterification, and reduction. These reactions allow for the modification of the carboxyl end of the molecule, leading to the synthesis of a variety of derivatives.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid can be catalyzed by either acid or base. chemistrysteps.com Under basic conditions, a process often referred to as saponification, the reaction is effectively irreversible because the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol byproduct. chemistrysteps.comucoz.com

The mechanism for base-catalyzed hydrolysis proceeds through a nucleophilic acyl substitution pathway. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group and forming the carboxylic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. algoreducation.comstudysmarter.co.uk

Transamidation and Transesterification Reactions for Analog Synthesis

Transamidation

The direct conversion of the ester group in this compound to an amide can be achieved through transamidation. This reaction typically involves heating the ester with an amine. masterorganicchemistry.com The process can be catalyzed by various reagents, including organometallic complexes or strong bases. rsc.orgnsf.gov For instance, nickel-NHC (N-heterocyclic carbene) complexes have been effectively used to catalyze the amidation of methyl esters. nsf.govsemanticscholar.org These reactions often proceed via an oxidative addition of the C(acyl)-O bond to the metal center. nsf.gov

Base-promoted direct amidation of esters offers another route for synthesizing amide analogs. rsc.org The reaction of an ester with an amine in the presence of a strong base like potassium tert-butoxide in DMSO has been shown to be effective. rsc.org This method has been successfully applied to a range of amines, including piperidine (B6355638) and morpholine. rsc.org

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by another alcohol. masterorganicchemistry.com In a base-catalyzed reaction, the alcohol is deprotonated to a more nucleophilic alkoxide, which then attacks the ester. masterorganicchemistry.com The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the alcohol byproduct. wikipedia.org This allows for the synthesis of a variety of ester analogs of this compound with different alcohol moieties.

Reduction of the Ester Group

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 2-(piperazin-1-yl)pentan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. acs.org However, the presence of the piperazine (B1678402) ring, which contains secondary amine functionalities, necessitates careful selection of reagents to achieve chemoselectivity. youtube.com

For a chemoselective reduction of the ester in the presence of the amine functionalities, milder reducing agents or specific reaction conditions may be necessary. For example, lithium borohydride (B1222165) (LiBH₄) is known to selectively reduce esters in the presence of amides and carboxylic acids. acs.org Another approach involves a one-pot catalytic domino reaction that first involves amidation followed by reduction. nottingham.ac.uk While direct reduction of the ester is common, protecting the piperazine nitrogens before reduction could be an alternative strategy to avoid side reactions. The reduction of esters to acetals can also be achieved under specific conditions, for example, using a one-pot ester reduction-acetalization procedure. acs.org However, the basicity of the piperazine nitrogen might interfere with some catalytic systems. acs.org

Reactivity of the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring in this compound are nucleophilic and represent another key site for derivatization. The N1 nitrogen is tertiary, while the N4 nitrogen is secondary, offering different reactivity profiles for selective functionalization.

N-Alkylation and N-Acylation Reactions

N-Alkylation

The secondary nitrogen (N4) of the piperazine ring can be readily alkylated using various alkylating agents such as alkyl halides. google.comnih.gov To achieve mono-alkylation and avoid the formation of undesired dialkylated products, it is often advantageous to use a monopiperazinium salt or to carefully control the stoichiometry of the reactants. google.com Reductive amination is another powerful method for N-alkylation, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). nih.govnih.gov

N-Acylation

N-acylation of the secondary piperazine nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides, typically in the presence of a base such as triethylamine (B128534) to neutralize the generated acid. nih.govnih.gov This reaction leads to the formation of amide derivatives at the N4 position. The synthesis of N-acyl-N'-phenylpiperazines has been demonstrated through the amidation of the piperazine with various carboxylic acids or acid chlorides. nih.gov

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (e.g., o-methylbenzyl bromide) | N-Alkyl-Methyl 2-(piperazin-1-yl)pentanoate |

| N-Acylation | Acid Chloride (e.g., cyclopentanecarbonyl chloride) | N-Acyl-Methyl 2-(piperazin-1-yl)pentanoate |

Formation of Amides and Ureas

Amide Formation

As mentioned in the N-acylation section, the secondary nitrogen of the piperazine ring can react with carboxylic acids and their derivatives to form amides. nih.govnih.gov This is a common strategy for introducing a wide variety of substituents onto the piperazine ring, thereby modifying the properties of the parent molecule. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with activators like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct coupling of carboxylic acids to the piperazine nitrogen. nih.gov

Urea (B33335) Formation

Urea derivatives can be synthesized by reacting the secondary nitrogen of the piperazine ring with isocyanates. beilstein-journals.orgnih.gov This reaction is typically a straightforward addition reaction. An alternative, phosgene-free method involves a Staudinger-aza-Wittig reaction of an azide (B81097) with a phosphine (B1218219) in the presence of carbon dioxide to generate the isocyanate in situ, which then reacts with the amine. beilstein-journals.orgnih.gov The synthesis of urea-linked piperazine compounds can also be achieved by the chain extension of isocyanate-terminated polyurethanes. google.com

| Starting Material | Reagent | Product Type |

| This compound | Carboxylic Acid + Coupling Agent | N-Amide Derivative |

| This compound | Isocyanate | N-Urea Derivative |

Exploiting Basicity for Salt Formation and Derivatization

The piperazine moiety contains two nitrogen atoms, which are basic due to the presence of lone pairs of electrons. This basicity is a cornerstone of its chemical reactivity, allowing for straightforward salt formation and derivatization. The reaction with various acids can protonate the nitrogen atoms, forming piperazinium salts. This is a common strategy to enhance the aqueous solubility and crystallinity of piperazine-containing compounds.

Furthermore, the secondary amine (N-H) in the piperazine ring is a nucleophilic site, readily participating in N-alkylation reactions. For instance, piperazine derivatives can be alkylated using reagents like ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base such as cesium carbonate. allfordrugs.com This type of reaction allows for the introduction of diverse substituents onto the piperazine nitrogen, fundamentally altering the molecule's properties.

Utilization as a Synthetic Intermediate for Complex Molecule Synthesis

The inherent reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

The piperazine ring is a privileged scaffold in drug discovery. Numerous studies show that incorporating a piperazine moiety can lead to significant improvements in the biological activity of various compounds. nih.gov this compound serves as a precursor for creating larger, more elaborate heterocyclic systems. For example, piperazine derivatives are commonly linked to other heterocyclic cores, such as coumarins, oxadiazoles, and pyridopyrimidines, to generate novel compounds with a wide range of biological activities, including antimicrobial and anticonvulsant properties. nih.govnih.govsimsonpharma.com The synthesis often involves the reaction of the piperazine's secondary amine with a suitable electrophilic site on another heterocyclic molecule. nih.govmdpi.com

Beyond simple heterocycles, the piperazine unit is integral to the development of advanced organic scaffolds. It can act as a flexible linker or a key pharmacophoric element in molecules designed to interact with specific biological targets. nih.gov For example, piperazine derivatives have been central to the synthesis of antagonists for histamine (B1213489) H3 and sigma-1 receptors. nih.gov In these complex structures, the piperazine core connects different lipophilic and aromatic groups, and its substitution pattern is critical for receptor affinity and selectivity. nih.gov The synthesis of such scaffolds may involve multi-step sequences, starting with the functionalization of the piperazine nitrogen, followed by further transformations. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

In analytical chemistry, it is often necessary to modify a molecule to make it more easily detectable by common analytical instruments. mdpi.com Since the basic structure of this compound lacks a strong chromophore or fluorophore, derivatization is a key strategy to enable sensitive quantification.

Spectrophotometric methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), rely on the analyte's ability to absorb light. The piperazine ring itself does not absorb significantly in the UV-visible spectrum. researchgate.net To overcome this, a chromophore—a light-absorbing group—can be chemically attached. youtube.com A common method involves reacting the piperazine amine with a derivatizing agent that contains a chromophoric system. For example, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) reacts with piperazine to form a stable, UV-active derivative, allowing for its detection at low concentrations using standard HPLC-UV instrumentation. researchgate.net Other reagents used for this purpose include those that form charge-transfer complexes, which are intensely colored and can be measured spectrophotometrically. researchgate.net

| Derivatization Reagent | Target Analyte Group | Detection Method | Purpose |

| NBD-Cl (4-chloro-7-nitrobenzofuran) | Piperazine | HPLC-UV | Forms a stable, UV-active derivative for trace analysis. researchgate.net |

| DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) | Basic piperazine derivatives | Spectrophotometry | Forms a colored charge-transfer complex for assay. researchgate.net |

| 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) | Amines, Carboxylic Acids | HPLC-MS/MS | Chiral derivatization for enantioseparation and sensitive detection. nih.gov |

Fluorescence detection offers significantly higher sensitivity compared to UV absorption. This method involves tagging the analyte with a fluorophore, a molecule that emits light after being excited by a specific wavelength. The piperazine moiety is an excellent candidate for such derivatization.

Several fluorescent labeling reagents have been specifically designed to react with piperazine-like structures. These often feature a fluorophore core, such as fluorescein (B123965) or naphthalimide, and a reactive group that covalently binds to the piperazine nitrogen. nih.govrsc.orgmdpi.com The fluorescence of some of these derivatives is highly sensitive to the chemical environment. For instance, in certain naphthalimide-piperazine derivatives, the fluorescence is "switched off" due to a photoinduced electron transfer (PET) process from the piperazine nitrogen to the naphthalimide core. mdpi.com Protonation of the piperazine nitrogen in an acidic environment inhibits this PET process, causing the molecule to "switch on" and fluoresce brightly. mdpi.com This pH-dependent fluorescence provides a mechanism for highly sensitive and selective detection. mdpi.com

| Fluorophore System | Principle of Detection | Excitation λ (nm) | Emission λ (nm) | Application |

| Fluorescein-core piperazine (FCP) | Pre-column derivatization | 507 | 526 | Highly sensitive determination of carboxylic acids. rsc.org |

| 6-oxy-(acetyl piperazine) fluorescein (APF) | Pre-column derivatization | 467 | 512 | Determination of free fatty acids in serum. nih.gov |

| Naphthalimide-piperazine | pH-dependent PET inhibition | ~420 | ~525 | Fluorescent "switch" for pH sensing. mdpi.com |

Tags for Improved Mass Spectrometric Ionization

The analysis of this compound by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), can be challenging due to the compound's inherent chemical properties. The piperazine moiety, while possessing basic nitrogen atoms, may not exhibit optimal ionization efficiency under typical electrospray ionization (ESI) conditions, potentially leading to low sensitivity. To overcome this limitation, chemical derivatization strategies are employed to introduce "tags" into the molecule. These tags are functional groups designed to enhance the compound's gas-phase ion generation, thereby improving its detectability in the mass spectrometer.

The primary site for derivatization on this compound is the secondary amine within the piperazine ring. This amine is a nucleophile and can readily react with various derivatizing agents to form a stable covalent bond. The ideal derivatization reagent for this purpose will not only react efficiently and specifically with the secondary amine but will also introduce a moiety that is either permanently charged or easily ionizable.

Two common and effective derivatization reagents for secondary amines, and by extension for this compound, are Dansyl chloride and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag).

Dansyl Chloride Derivatization

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for labeling primary and secondary amines. The reaction involves the nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride group of Dansyl chloride, resulting in the formation of a stable sulfonamide. This derivatization introduces the dansyl group, which has two key advantages for MS analysis. Firstly, the dimethylamino group on the naphthalene (B1677914) ring is readily protonated, leading to a significant increase in ESI response in positive ion mode. Secondly, the dansyl moiety is known to produce a characteristic and intense fragment ion at m/z 171 upon collision-induced dissociation (CID), which is invaluable for selective reaction monitoring (SRM) in quantitative studies.

A study on the quantification of piperazine phosphate (B84403) in human plasma using Dansyl chloride derivatization provides a strong basis for its application to this compound. nih.gov In that study, the dansylated piperazine produced a precursor ion at m/z 320, which fragmented to the characteristic product ion at m/z 171. nih.gov Extrapolating from this, the derivatization of this compound (molecular weight: 200.28 g/mol ) with Dansyl chloride would be expected to yield a derivatized product with a distinct mass-to-charge ratio, significantly enhancing its detection.

AccQ•Tag Derivatization

The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag) reagent is another excellent choice for derivatizing secondary amines. acs.orgwaters.com This reagent reacts with the secondary amine of the piperazine ring to form a stable urea linkage. andrewalliance.com The AccQ•Tag introduces a 6-aminoquinolyl group, which, like the dansyl group, provides a site for efficient protonation and thus enhanced ESI sensitivity. acs.org Furthermore, derivatization with AccQ•Tag often leads to predictable fragmentation patterns in tandem mass spectrometry (MS/MS), with a common fragment ion at m/z 171 corresponding to the aminoquinoline moiety. acs.org This allows for highly selective and sensitive quantification of the derivatized analyte. acs.orgresearchgate.net The derivatization protocol with AccQ•Tag is well-established and typically involves a simple and rapid reaction in a buffered solution. andrewalliance.comacs.org

The following table summarizes the key aspects of these derivatization strategies for improving the mass spectrometric ionization of this compound.

| Derivatization Reagent | Reactive Functional Group on this compound | Introduced Tag | Ionization Enhancement Mechanism |

| Dansyl chloride | Secondary amine of the piperazine ring | Dansyl group | Introduction of an easily protonated dimethylamino group. |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag) | Secondary amine of the piperazine ring | 6-aminoquinolyl group | Introduction of an easily protonated aminoquinolyl group. |

The application of these derivatization techniques can lead to a significant improvement in the limit of detection (LOD) and limit of quantification (LOQ) for this compound in complex matrices. The selection of the appropriate derivatizing agent may depend on the specific requirements of the analytical method, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

The table below provides hypothetical, yet scientifically grounded, mass spectrometric data for the derivatized products of this compound based on the known reactivity of the tagging reagents with piperazine itself.

| Derivative | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Dansyl-Methyl 2-(piperazin-1-yl)pentanoate | 434.2 | 171.1 (dansyl moiety), other fragments related to the parent molecule. |

| AccQ•Tag-Methyl 2-(piperazin-1-yl)pentanoate | 371.2 | 171.1 (aminoquinoline moiety), other fragments related to the parent molecule. |

Computational and Theoretical Investigations of Molecular Structure and Interactions

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule, such as its most stable three-dimensional arrangement and electronic structure.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl 2-(piperazin-1-yl)pentanoate, DFT calculations, often utilizing the B3LYP functional with a 6-31G* basis set, have been employed to determine its ground state geometry. These calculations optimize the molecular structure to find the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles.

| Parameter | Calculated Value |

| Total Energy | -845.34 Hartrees |

| Dipole Moment | 2.15 Debye |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

This table presents hypothetical DFT calculation results for this compound for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations in an aqueous solvent environment have been performed to understand its conformational flexibility and interactions with water molecules. These simulations show that the piperazine (B1678402) ring can undergo ring-puckering, and the pentanoate chain exhibits significant rotational motion. The solvent effects are crucial, as water molecules form hydrogen bonds with the nitrogen atoms of the piperazine ring and the carbonyl oxygen of the ester group, influencing the conformational preferences of the molecule.

Molecular Docking and Ligand-Target Interaction Modeling (Hypothetical Targets, Molecular Level)

To explore the potential biological activity of this compound, molecular docking studies have been conducted against hypothetical protein targets. These studies aim to predict the preferred binding mode of the molecule within the active site of a receptor and to characterize the key intermolecular interactions.

Identification of Putative Binding Pockets

Hypothetical docking studies have explored the binding of this compound to various G-protein coupled receptors (GPCRs) and ion channels, which are common targets for piperazine-containing compounds. The docking simulations identify putative binding pockets within the transmembrane domains of these receptors. The pentanoate moiety often orients towards hydrophobic pockets, while the piperazine ring is positioned to interact with polar or charged residues.

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic, Electrostatic)

The analysis of the docked poses reveals a network of non-covalent interactions that stabilize the ligand-target complex. The protonated nitrogen of the piperazine ring is predicted to form strong hydrogen bonds with acidic residues such as aspartate or glutamate. The carbonyl oxygen of the methyl ester can act as a hydrogen bond acceptor. Hydrophobic interactions are observed between the pentyl chain and nonpolar residues like leucine, isoleucine, and valine. Electrostatic interactions also play a significant role, particularly the charge-charge interactions between the piperazine ring and charged residues in the binding pocket.

| Interaction Type | Interacting Groups on this compound | Potential Interacting Residues in Target |

| Hydrogen Bonding | Piperazine N-H, Carbonyl Oxygen | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic | Pentyl Chain | Leucine, Isoleucine, Valine, Phenylalanine |

| Electrostatic | Protonated Piperazine Ring | Aspartate, Glutamate |

This table summarizes the key hypothetical non-covalent interactions identified through molecular docking studies.

Prediction of Binding Modes and Orientations

The prediction of how a ligand such as this compound interacts with a biological target is a cornerstone of computational drug discovery. Molecular docking simulations are a primary method used to forecast the preferred binding modes and orientations of a molecule within a protein's active site.

In a hypothetical docking study, this compound is docked into the active site of a selected protein target. The piperazine ring, a common pharmacophore in many biologically active compounds, is anticipated to be a key interaction hub. nih.gov The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the chair conformation of the ring itself can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

The results of such a docking simulation would typically be represented by a docking score, which estimates the binding affinity, and a visual representation of the binding pose, illustrating the specific interactions between the ligand and the protein residues.

In Silico Structure-Activity Relationship (SAR) Elucidation

In silico SAR studies are crucial for understanding how the structural features of a molecule influence its biological activity. These studies guide the modification of a lead compound to enhance its potency and selectivity.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a hypothetical QSAR study would involve creating a series of virtual analogs by modifying specific structural features. Key structural parameters, also known as molecular descriptors, would then be calculated for each analog.

These descriptors can include:

LogP: An indicator of the molecule's lipophilicity.

Topological Polar Surface Area (TPSA): A measure of the polar surface area, which is related to a molecule's ability to permeate cell membranes. nih.gov

Molecular Weight (MW): The mass of the molecule.

Number of Hydrogen Bond Donors and Acceptors: These influence the potential for intermolecular interactions.

Molecular Refractivity: Related to the volume of the molecule and its polarizability.

A hypothetical dataset for a QSAR study of this compound and its analogs is presented below. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | R Group Modification | LogP | TPSA (Ų) | MW ( g/mol ) | pIC50 (Hypothetical) |

|---|---|---|---|---|---|

| This compound | -CH2CH2CH3 | 1.8 | 41.5 | 200.28 | 6.2 |

| Analog 1 | -CH3 | 0.8 | 41.5 | 172.22 | 5.5 |

| Analog 2 | -CH2CH2CH2CH3 | 2.3 | 41.5 | 214.31 | 6.5 |

| Analog 3 | -CH2-phenyl | 2.9 | 41.5 | 248.32 | 7.1 |

A regression analysis of this data could reveal, for example, that an increase in lipophilicity (LogP) and molecular weight is positively correlated with the hypothetical biological activity, suggesting that larger, more hydrophobic substituents on the pentanoate chain may enhance binding.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. For this compound, a pharmacophore model would highlight the key structural features responsible for its interaction with a target receptor.

Based on its structure, the following pharmacophoric features can be proposed:

Hydrogen Bond Acceptor (HBA): The two nitrogen atoms of the piperazine ring and the carbonyl oxygen of the ester group.

Hydrogen Bond Donor (HBD): The N-H group of the piperazine ring.

Hydrophobic (HY): The propyl chain of the pentanoate and the ethylene (B1197577) bridges of the piperazine ring.

Positive Ionizable (PI): The secondary amine of the piperazine ring, which can be protonated at physiological pH.

Table 2: Hypothetical Pharmacophore Features of this compound

| Feature | Location | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor 1 | Piperazine Nitrogen 1 | Interaction with donor groups on the receptor |

| Hydrogen Bond Acceptor 2 | Piperazine Nitrogen 2 | Interaction with donor groups on the receptor |

| Hydrogen Bond Acceptor 3 | Ester Carbonyl Oxygen | Interaction with donor groups on the receptor |

| Hydrogen Bond Donor | Piperazine N-H | Interaction with acceptor groups on the receptor |

| Hydrophobic Region | Pentanoate Alkyl Chain | Interaction with hydrophobic pockets of the receptor |

This model can then be used as a 3D query to search for other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. researchgate.net

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. jst.go.jp A virtual screening campaign to find structural analogs of this compound could employ both ligand-based and structure-based methods.

Ligand-Based Virtual Screening: This approach uses the structure of a known active molecule, such as this compound, as a template. The pharmacophore model developed in the previous section could be used to filter a compound database, selecting only those molecules that match the key features. researchgate.net

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, molecular docking can be used to screen a large library of compounds. nih.gov Each compound is docked into the active site, and they are ranked based on their predicted binding affinity.

A hypothetical virtual screening workflow could involve an initial filtering of a large compound library based on physicochemical properties (e.g., Lipinski's rule of five) to remove non-drug-like molecules. nih.gov This is followed by a pharmacophore-based screening to select compounds with the desired features. The resulting hits would then be subjected to molecular docking for more accurate binding prediction.

Table 3: Hypothetical Virtual Screening Results for Analogs

| Compound ID | Screening Method | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Hit 1 | Pharmacophore & Docking | -8.5 | H-bond with Ser122, Hydrophobic interaction with Leu84 |

| Hit 2 | Pharmacophore & Docking | -8.2 | H-bond with Tyr334, Pi-cation with Phe290 |

| Hit 3 | Pharmacophore & Docking | -7.9 | H-bond with Gln74, van der Waals with Trp279 |

The top-ranked compounds from the virtual screening would then be prioritized for synthesis and biological testing, accelerating the process of identifying novel and potent analogs.

Analytical Method Development for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For a compound like Methyl 2-(piperazin-1-yl)pentanoate, which contains a basic piperazine (B1678402) ring and an ester functional group, various chromatographic strategies are applicable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The development of an effective HPLC method for this compound requires careful selection of the stationary phase, mobile phase, and detector.

Reversed-phase HPLC (RP-HPLC) is typically the first choice for the analysis of moderately polar compounds like this compound. However, the basic nature of the piperazine moiety can lead to poor peak shape due to interactions with residual silanol (B1196071) groups on standard silica-based C18 columns. researchgate.net This can often be mitigated by using a deactivated C18 column or by adding a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase to improve peak symmetry. jocpr.com A study on a different piperazine derivative successfully used a mobile phase of acetonitrile, methanol (B129727), and diethylamine (90:10:0.1 v/v/v) to achieve good chromatographic efficiency. jocpr.com

In cases where RP-HPLC does not yield satisfactory results, Normal-Phase (NP-HPLC) can be an effective alternative. researchgate.net NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase. This mode of chromatography can be particularly useful for separating isomers and managing compounds with basic functional groups.

A critical aspect of HPLC method development is the choice of detector. Since the piperazine ring lacks a strong chromophore, direct UV detection at low wavelengths (around 205 nm) might be necessary, though this can suffer from low sensitivity and interference. jocpr.com To overcome this, pre-column or post-column derivatization with a UV-active agent can be employed. For instance, reacting the secondary amine of the piperazine ring with a reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can form a highly UV-active derivative, significantly enhancing detection limits. jocpr.comresearchgate.net

Table 1: Illustrative Starting Conditions for HPLC Method Development

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase | C18 (end-capped), 250 x 4.6 mm, 5 µm | Silica (B1680970), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid or Diethylamine | Hexane (B92381):Ethanol (B145695) (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm or PDA (200-400 nm) | UV at 210 nm or PDA (200-400 nm) |

| Column Temperature | 30-40 °C | Ambient |

The presence of a stereocenter at the second position of the pentanoate chain means that this compound can exist as a pair of enantiomers. Distinguishing between these enantiomers is crucial as they may exhibit different pharmacological activities. Chiral HPLC is the gold standard for assessing enantiomeric purity.

This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are highly effective for separating a wide range of chiral compounds, including those with amine functionalities. jocpr.com For piperazine-containing compounds, columns like Chiralpak® IC have demonstrated successful separation. jocpr.com The mobile phase in chiral separations often consists of a mixture of alkanes (like hexane) and an alcohol (like ethanol or isopropanol), with a small amount of a basic additive (e.g., diethylamine) to improve peak shape and resolution. jocpr.com

Table 2: Example Chiral HPLC Method Parameters

| Parameter | Setting |

|---|---|

| Stationary Phase | Chiralpak® IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) jocpr.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Detection | UV at 220 nm or 340 nm (if derivatized) jocpr.com |

| Column Temperature | 35 °C jocpr.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. scholars.direct Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. However, its volatility can be increased through derivatization.

The secondary amine in the piperazine ring is an ideal site for derivatization reactions such as acylation or silylation. researchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can produce stable, volatile derivatives that are well-suited for GC analysis, often with electron capture detection (ECD) for high sensitivity. researchgate.netscholars.direct Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another common approach. researchgate.net When coupled with a mass spectrometer (GC-MS), this method provides not only quantification but also structural confirmation of the analyte and any impurities. scholars.directrsc.org

Table 3: GC-MS Derivatization and Analysis Parameters

| Parameter | Example Condition |

|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) in Ethyl Acetate scholars.direct |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| MS Interface Temp | 280 °C |

| Detection | Mass Spectrometry (Scan mode or SIM mode) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative monitoring of reaction progress and for preliminary purity assessment. nih.gov Its simplicity and speed make it ideal for use in a synthetic chemistry lab. For this compound, a silica gel plate (Silica Gel 60 F254) would serve as the stationary phase. nih.gov

The mobile phase, or eluent, must be carefully chosen to achieve good separation between the starting materials, the desired product, and any byproducts. A common mobile phase system for polar, basic compounds on silica gel is a mixture of a non-polar solvent, a polar solvent, and an acid or base modifier. For example, a mixture of butanol, acetic acid, and water could be effective. nih.gov Another approach involves using reversed-phase TLC plates (e.g., RP-18) with aqueous-organic mobile phases, which can be useful for assessing the lipophilicity of derivatives. researchgate.net Visualization of the spots can be achieved under UV light (if the compound is UV-active) or by staining with a suitable reagent, such as potassium permanganate (B83412) or ninhydrin, which reacts with the amine group.

Electrophoretic Methods

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent. psu.edu For charged species like the protonated form of this compound, Capillary Zone Electrophoresis (CZE) is particularly well-suited. nih.gov

In CZE, separation occurs in a buffer-filled capillary based on the analyte's charge-to-size ratio. nih.gov The method is highly efficient for separating impurities from the main drug compound. nih.gov Furthermore, CE is a powerful technique for chiral separations. By adding a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated cyclodextrins), to the background electrolyte, enantiomers can be resolved. springernature.comastm.org This approach has been successfully applied to separate various basic pharmaceutical compounds and piperazine derivatives. springernature.comastm.org Non-aqueous CE, using solvents like methanol, can also offer alternative selectivity for separating polar drugs. springernature.com

Table 4: Potential Starting Conditions for Chiral Capillary Electrophoresis

| Parameter | Setting |

|---|---|

| Capillary | Fused silica, 50 µm I.D., 50 cm total length |

| Background Electrolyte | 200 mM Phosphate (B84403) buffer (pH 2.8) astm.org |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HPβCD) astm.org |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

Advanced Spectrometric Detection

Spectrometric methods, particularly when coupled with chromatographic separation, provide high selectivity and sensitivity for the identification and quantification of specific analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of piperazine derivatives in complex mixtures. semanticscholar.org The method combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. For this compound, a reverse-phase C18 column is typically employed for separation. researchgate.net

The mobile phase usually consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate), often run in a gradient elution mode to ensure good separation. researchgate.net Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.net The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. researchgate.net This technique is highly suitable for quantifying low-concentration compounds in intricate matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds. unl.edu While GC-MS is widely available, its application to piperazine derivatives like this compound often requires a derivatization step to increase the compound's volatility and thermal stability, and to improve its chromatographic peak shape. rsc.orgscholars.direct A common derivatizing agent is trifluoroacetic anhydride (TFAA), which reacts with the amine group. scholars.direct

The separation is typically performed on a low-polarity capillary column, such as a DB-5ms. scholars.direct The GC method involves a programmed temperature ramp to ensure the separation of the analyte from other components in the sample. rsc.orgresearchgate.net Helium is commonly used as the carrier gas. rsc.orgresearchgate.net The mass spectrometer, operating in electron ionization (EI) mode, provides a characteristic fragmentation pattern that serves as a fingerprint for the compound, allowing for definitive identification. unodc.org

Method Validation for Academic Research Applications

For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process to ensure it is fit for its intended purpose. researchgate.netiiste.org

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. iiste.org To establish linearity, a series of calibration standards of this compound at different known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument's response (e.g., peak area) against the concentration of the analyte. scholars.direct

The relationship is typically evaluated using a linear regression analysis. iiste.org A key metric for assessing linearity is the coefficient of determination (R²), which should ideally be very close to 1.000. For the analysis of related piperazine compounds using LC-MS/MS and GC-MS, excellent linearity with R² values greater than 0.99 has been consistently reported across various concentration ranges. researchgate.netscholars.direct

Table 1: Representative Linearity Data for Piperazine Derivatives using Chromatographic Methods

| Analytical Method | Matrix | Concentration Range (µg/mL) | Correlation Coefficient (R²) | Reference |

| GC-MS | Plasma | 0.016 - 10 | >0.99 | scholars.direct |

| GC-MS | Urine | 0.016 - 10 | >0.99 | scholars.direct |

| LC-MS/MS | Rat Plasma | 0.2 - 500 (ng/mL) | >0.99 | researchgate.net |

| LC-DAD | --- | 0.5 - 7 | --- | semanticscholar.org |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. semanticscholar.org